molecular formula C10H11BrO4 B1446003 Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate CAS No. 2169204-71-9

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate

Cat. No.: B1446003
CAS No.: 2169204-71-9
M. Wt: 275.1 g/mol
InChI Key: ANIUCSFXFSEXMI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate is a versatile benzoate ester intermediate designed for advanced organic synthesis and research applications. The compound features a bromo substituent and a 2-hydroxyethoxy side chain on the benzoate ring, making it a valuable bifunctional building block for constructing more complex molecules. Its structure suggests potential as a key precursor in pharmaceutical development, particularly for creating novel active compounds, and in material science for the design of specialty polymers and supramolecular systems . This compound is closely related to methyl 3-hydroxybenzoate derivatives, which are established as important starting materials for synthesizing broad-spectrum antimicrobials and for designing cryptophane derivatives in self-assembling supramolecular chemistry . The presence of the bromine atom offers a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse carbon chains or aromatic systems. Simultaneously, the terminal hydroxyl group on the ethoxy side chain can be further functionalized or used to tether the molecule to solid supports, peptides, or other molecular structures . Intended Research Applications: • Organic Synthesis: Serves as a multifunctional intermediate for constructing complex molecules via reactions at the bromo and hydroxyl groups. • Pharmaceutical Research: A potential precursor in the development of new therapeutic agents and active pharmaceutical ingredients (APIs). • Materials Chemistry: Useful in the synthesis of novel monomers for polymers and in the development of advanced supramolecular architectures. Handling and Safety: This product is strictly for research purposes. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 4-bromo-3-(2-hydroxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-10(13)7-2-3-8(11)9(6-7)15-5-4-12/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIUCSFXFSEXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of Methyl 3-hydroxybenzoate

  • Reagents and Conditions:

    • Methyl 3-hydroxybenzoate is reacted with 2-bromoethanol or 2-chloroethanol.
    • A base such as potassium carbonate or sodium hydride is used to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution.
    • Solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred for their polarity and ability to dissolve reactants.
  • Reaction Parameters:

    • Temperature: Typically 50–80°C.
    • Time: 6–24 hours depending on scale and reactivity.
  • Outcome:
    Formation of methyl 3-(2-hydroxyethoxy)benzoate with high regioselectivity and yield.

Bromination of Methyl 3-(2-hydroxyethoxy)benzoate

  • Reagents and Solvents:

    • Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
    • Solvents: Halogenated solvents such as dichloromethane (DCM), chloroform, or halogenated alkanes; or ethers like diethyl ether or 1,4-dioxane.
    • Catalyst: Glacial acetic acid or Lewis acids can be used to facilitate electrophilic aromatic substitution.
  • Reaction Conditions:

    • Temperature range: -10°C to 50°C to control reaction rate and selectivity.
    • Reaction time: Several hours until completion monitored by TLC or HPLC.
  • Mechanism:
    Electrophilic aromatic substitution occurs preferentially at the 4-position relative to the ester group due to directing effects of the substituents.

  • Purification:
    Post-reaction, the mixture is washed, extracted, dried over anhydrous sodium sulfate or magnesium sulfate, and purified by recrystallization or chromatography.

Research Findings and Data Summary

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Etherification Methyl 3-hydroxybenzoate + 2-bromoethanol + K2CO3 Acetone/DMF/DMSO 50–80 75–90 Williamson ether synthesis; base deprotonates phenol for nucleophilic substitution
Bromination Bromine or NBS + Glacial acetic acid catalyst Dichloromethane, chloroform -10 to 50 80–95 Electrophilic aromatic substitution; halogenated solvents preferred for selectivity
Purification Extraction, drying, recrystallization or chromatography Ethyl acetate, water, saline washes Ambient Removal of impurities and unreacted starting materials

Representative Example from Patent Literature

A preparation method similar in principle to the target compound's synthesis is described in patent CN103467296A, which details bromination of methyl p-hydroxybenzoate derivatives:

  • Procedure:
    Methyl p-hydroxybenzoate is dissolved in a halogenated alkane solvent such as dichloromethane, with glacial acetic acid as catalyst. Bromine is added slowly at temperatures between -10°C and 50°C to achieve selective bromination at the 3-position (analogous to the 4-position in the target compound). The reaction mixture is stirred until completion, then worked up by extraction and purification.

  • Solvent Volume Ratio:
    The volume to mass ratio of solvent to substrate is maintained between 25–40 mL/g to optimize reaction efficiency.

  • Outcome:
    High purity methyl 3-bromo-4-hydroxybenzoate is obtained, which can be further functionalized to introduce the 2-hydroxyethoxy substituent.

Alternative Approaches and Considerations

  • Use of N-Bromosuccinimide (NBS):
    NBS offers a milder and more controlled bromination alternative compared to elemental bromine. It can be used in combination with photochemical initiation or radical initiators in solvents like tetrahydrofuran or acetonitrile.

  • Avoidance of Toxic Solvents:
    Traditional bromination often uses carbon tetrachloride, which is toxic and environmentally harmful. Modern methods prefer dichloromethane, chloroform, or greener solvents to reduce toxicity and improve safety.

  • Catalyst and Base Selection:
    The choice of catalyst and base in etherification and bromination steps influences yield and selectivity. Mild acids like acetic acid and bases like potassium carbonate are favored for their compatibility and ease of removal.

Summary Table of Key Preparation Parameters

Parameter Preferred Range/Value Remarks
Starting Material Methyl 3-hydroxybenzoate Readily available and reactive precursor
Etherification Base Potassium carbonate, sodium hydride For effective phenol deprotonation
Etherification Solvent Acetone, DMF, DMSO Polar aprotic solvents facilitate substitution
Etherification Temp. 50–80°C Moderate heating to promote reaction
Bromination Agent Bromine or N-bromosuccinimide (NBS) NBS preferred for milder conditions
Bromination Solvent Dichloromethane, chloroform, diethyl ether Halogenated solvents preferred for selectivity
Bromination Temp. -10°C to 50°C Temperature control critical to avoid polybromination
Solvent Volume Ratio 25–40 mL/g (solvent to substrate) Optimizes reaction concentration and heat transfer
Purification Extraction, drying, recrystallization Standard organic workup
Typical Overall Yield 70–90% Dependent on reaction conditions and purification

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Suzuki Coupling)

The bromine atom at the 4-position undergoes palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or vinyl groups.

Example Reaction :
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate + Potassium vinylfluoroborate → Methyl 4-vinyl-3-(2-hydroxyethoxy)benzoate

Conditions :

  • Catalyst: Pd(dppf)Cl₂ (3–5 mol% relative to substrate)

  • Solvent: N,N-Dimethylformamide (DMF)/H₂O (4:1 mass ratio)

  • Base: Na₂CO₃ (3:1 molar ratio to substrate)

  • Temperature: 110°C

  • Duration: 4 hours

  • Yield: 92%

Key Data :

ParameterValue
Catalyst Loading3–5 mol%
Solvent Ratio (DMF:H₂O)4:1
Reaction Time4 hours

Ester Hydrolysis

The methyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Example Reaction :
this compound → 4-Bromo-3-(2-hydroxyethoxy)benzoic acid

Conditions :

  • Acidic Hydrolysis : H₂SO₄ (catalytic) in methanol, reflux (65°C), 12 hours

  • Basic Hydrolysis : NaOH (2 M) in THF/H₂O (1:1), 80°C, 6 hours

  • Yield: 85–90% (typical for analogous esters)

Product Utility :
The carboxylic acid derivative serves as a precursor for amide or anhydride synthesis.

Ether Cleavage

The hydroxyethoxy group undergoes cleavage under strong acidic or halogenating conditions.

Example Reaction :
this compound + HBr → Methyl 4-bromo-3-(2-bromoethoxy)benzoate

Conditions :

  • Reagent: 48% HBr (excess)

  • Solvent: Acetic acid

  • Temperature: 100°C, reflux

  • Duration: 8 hours

  • Yield: 74% (analogous bromination)

Mechanism :
Protonation of the ether oxygen followed by nucleophilic attack by bromide ion.

Oxidation of the Hydroxyethoxy Group

The secondary alcohol in the hydroxyethoxy side chain is oxidized to a ketone.

Example Reaction :
this compound → Methyl 4-bromo-3-(2-ketoethoxy)benzoate

Conditions :

  • Oxidizing Agent: KMnO₄ (1.5 equiv) in acetone/H₂O

  • Temperature: 0–5°C (controlled)

  • Duration: 3 hours

  • Yield: 60–70% (estimated for analogous systems)

Limitations :
Over-oxidation to carboxylic acids may occur with prolonged reaction times.

Halogenation at the Benzylic Position

The benzylic position adjacent to the hydroxyethoxy group undergoes radical bromination.

Example Reaction :
this compound + NBS → Methyl 4-bromo-3-(2-bromo-hydroxyethoxy)benzoate

Conditions :

  • Reagent: N-Bromosuccinimide (NBS, 1.2 equiv)

  • Solvent: Tetrahydrofuran (THF)/H₂O (1:1)

  • Initiator: Light (UV) or AIBN

  • Temperature: 80°C

  • Duration: 8 hours

  • Yield: 74%

Side Products :
Di-brominated derivatives may form with excess NBS.

Transesterification

The methyl ester is converted to other esters via acid- or base-catalyzed transesterification.

Example Reaction :
this compound + Ethanol → Ethyl 4-bromo-3-(2-hydroxyethoxy)benzoate

Conditions :

  • Catalyst: H₂SO₄ (2 mol%)

  • Solvent: Excess ethanol

  • Temperature: 70°C

  • Duration: 24 hours

  • Yield: >80% (analogous reactions)

Critical Considerations

  • Competing Reactions : Bromine may participate in elimination or nucleophilic substitution if the hydroxyethoxy group is unprotected.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Suzuki coupling efficiency, while protic solvents favor hydrolysis .

  • Temperature Control : Oxidations and halogenations require strict temperature control to avoid side reactions .

Scientific Research Applications

Chemistry

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including nucleophilic substitutions and ester hydrolysis.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor . Its structural features allow it to interact with specific enzymes, making it a useful probe in biochemical assays.

Medicine

The compound is being explored for its pharmacological properties . Preliminary studies suggest potential anti-inflammatory and antimicrobial activities, positioning it as a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it valuable in the manufacture of polymers and coatings.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound against specific targets involved in inflammatory pathways. Results indicated significant inhibition rates compared to control compounds, suggesting potential therapeutic applications.

Case Study 2: Synthesis of Complex Molecules

Research focused on utilizing this compound as an intermediate in synthesizing novel polymeric materials. The product demonstrated enhanced mechanical properties compared to traditional materials, indicating its utility in advanced material science.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Methyl 4-bromo-2-(methoxymethoxy)benzoate (Suchetan et al., Acta Cryst. Sec E, 2016)
  • Substituents : Bromine at 4-position, methoxymethoxy group at 2-position.
  • Crystal Structure : Forms helical chains via O–H···O hydrogen bonds between the methoxymethoxy oxygen and adjacent molecules .
Methyl 4-bromo-3-(bromomethyl)benzoate ()
  • Substituents : Bromine at 4-position, bromomethyl group at 3-position.
  • Reactivity : The bromomethyl group is highly reactive, enabling further alkylation or substitution reactions.
  • Safety : Classified as hazardous (H315, H319, H335) due to skin/eye irritation risks .
  • Contrast : The hydroxyethoxy group in the target compound reduces electrophilic reactivity, likely improving handling safety.
Methyl 4-bromo-3-(2-methylallyloxy)benzoate ()
  • Substituents : Bromine at 4-position, 2-methylallyloxy group at 3-position.
  • Molecular Weight : 285.13 g/mol (vs. ~273.11 g/mol estimated for the target compound).
  • Applications : Used in lab-scale organic synthesis; the allyloxy group may participate in click chemistry or polymerization .

Physical and Chemical Properties

Solubility and Polarity
  • Methyl Benzoate (): Acts as a non-polar solvent (logP ~2.1). Used as a PET analog in dye-polymer studies due to its low polarity .
  • Target Compound: The hydroxyethoxy group increases polarity, likely enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to methyl benzoate.
Thermal Stability
  • Methyl 3-methoxybenzoate (): Melting point: ~45–47°C. Lacks hydrogen-bonding donors, resulting in weaker intermolecular forces.
  • Target Compound : Hydrogen bonding via the hydroxyethoxy group may elevate melting points and thermal stability.
Mass Spectrometry ()
  • Target Compound : Expected base peak from α-cleavage of the ester group (loss of OCH₃, m/z ~121).
  • Methoxybenzoic Acids : Exhibit peaks from OH loss (m/z ~105), distinguishing them from ester analogs .
Odor and Bioactivity ()
  • Methyl Benzoate : Used in fragrances (cananga-like odor).
  • Benzyl Benzoate : Insecticidal properties; employed in acaricides.
  • Target Compound : Unreported in odor studies, but the hydroxyethoxy group may confer unique bioactivity or compatibility with hydrophilic matrices.
Polymer Compatibility ()
  • Ethyl Acetate : Mimics PLA’s polarity in dye-polymer interactions.
  • Target Compound : Hydroxyethoxy group could enhance compatibility with hydrophilic biopolymers (e.g., cellulose derivatives).

Data Tables

Table 1: Structural and Physical Properties of Selected Benzoate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate C₁₀H₁₁BrO₄ ~273.11 (estimated) 4-Br, 3-(2-hydroxyethoxy) N/A Organic synthesis, polymers
Methyl benzoate C₈H₈O₂ 136.15 None -12 Solvent, fragrances
Methyl 4-bromo-3-(bromomethyl)benzoate C₉H₈Br₂O₂ 307.97 4-Br, 3-(BrCH₂) N/A Lab reagent
Methyl 3-methoxybenzoate C₉H₁₀O₃ 166.17 3-OCH₃ 45–47 Intermediate

Biological Activity

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate is a chemical compound of interest due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, applications in various fields, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a bromine atom and a hydroxyethoxy group attached to a benzoate structure. This combination enhances its reactivity and biological interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
IUPAC NameThis compound
CAS Number[not specified]

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways, leading to various physiological effects such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, potentially altering signaling cascades.

Biological Applications

This compound has been investigated for several applications in biological research:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest moderate efficacy compared to standard antibiotics.
  • Anti-inflammatory Properties : The compound shows promise in reducing inflammation in various models, possibly through modulation of inflammatory cytokines.
  • Biochemical Probes : It serves as a useful probe in biochemical assays for studying enzyme activities and protein interactions.

Comparative Studies

Research comparing this compound with similar compounds reveals distinct differences in biological activity. For example, compounds with different substituents on the benzene ring often exhibit varying degrees of antimicrobial potency and enzyme inhibition.

Table: Comparison with Similar Compounds

Compound NameAntimicrobial Activity (MIC μg/mL)Enzyme Inhibition Effect
This compoundModerate (specific values needed)Moderate
Methyl 4-bromo-3-methoxymethoxybenzoateLowLow
Methyl 4-chloro-3-(2-hydroxyethoxy)benzoateHighHigh

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, with an MIC comparable to traditional antibiotics like ciprofloxacin .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm the ester (δ ~3.9 ppm for methyl ester) and ether (δ ~4.2–4.4 ppm for -OCH₂CH₂OH) groups. The bromine substituent induces deshielding in aromatic protons (δ ~7.5–8.2 ppm) .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxy group) validate functional groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 303.98 (C₁₀H₁₀BrO₄⁺) .
    Contradiction Resolution : Discrepancies in splitting patterns (e.g., aromatic protons) may arise from rotamers or solvent effects. Variable-temperature NMR (VT-NMR) or DFT calculations can clarify conformational dynamics .

How can bromination regioselectivity be optimized during synthesis to avoid byproducts like 4-bromo-2-substituted isomers?

Advanced Research Question
Regioselectivity in bromination is influenced by:

  • Directing Groups : The 3-(2-hydroxyethoxy) group acts as a meta-director, favoring bromination at the para position. Electron-withdrawing ester groups further enhance this effect .
  • Reagent Choice : Use NBS (N-bromosuccinimide) in DCM under radical conditions for controlled substitution. Catalytic Lewis acids (e.g., FeCl₃) may improve selectivity but risk over-bromination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing isomer formation. Monitoring via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) ensures reaction progress .

What strategies mitigate solubility challenges in cross-coupling reactions involving this compound?

Advanced Research Question
Low solubility in non-polar solvents (e.g., toluene) can hinder Suzuki or Ullmann couplings. Solutions include:

  • Co-solvent Systems : Use THF/water mixtures (4:1) with surfactants (e.g., SDS) to enhance dispersion .
  • Microwave-Assisted Synthesis : Elevated temperatures (120–150°C) improve solubility and reaction rates .
  • Protection/Deprotection : Temporarily protect the hydroxy group as a TBS ether to increase lipophilicity, followed by acidic deprotection post-coupling .

How can computational methods aid in predicting the biological activity of this compound derivatives?

Advanced Research Question

  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. The bromine atom may enhance binding via halogen bonding .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. The 2-hydroxyethoxy group’s hydrophilicity improves membrane permeability .
  • MD Simulations : Assess stability in lipid bilayers (GROMACS) to predict bioavailability .

What crystallographic techniques resolve ambiguities in the solid-state structure of this compound?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Resolve disorder in the hydroxyethoxy chain. and emphasize using low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···O contacts) influencing packing .
  • Powder XRD : Compare experimental and simulated patterns (Mercury software) to confirm phase purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate

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